molecular formula C26H22N2O6S B15025338 ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15025338
M. Wt: 490.5 g/mol
InChI Key: JCBBLASQUSFYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold comprising a chromene ring, a pyrrole ring, and a diketone moiety. The substituents at the 1-, 2-, 4-, 6-, and 7-positions impart distinct physicochemical and pharmacological properties. Its structural complexity suggests applications in targeting enzymes or receptors requiring multi-domain interactions, such as kinases or epigenetic regulators .

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-5-33-25(32)23-14(4)27-26(35-23)28-20(15-6-8-16(29)9-7-15)19-21(30)17-10-12(2)13(3)11-18(17)34-22(19)24(28)31/h6-11,20,29H,5H2,1-4H3

InChI Key

JCBBLASQUSFYQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural Comparison of Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Core Modifications Key Substituents Molecular Weight (g/mol)
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 4-Hydroxyphenyl, 4-methyl-thiazole, ethyl carboxylate, 6,7-dimethyl 493.52
1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 4-Hydroxyphenyl, isobutyl-thiadiazole 505.59
Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate Chromeno[2,3-c]pyrrole-3,9-dione 4-Dimethylaminophenyl, 4-methyl-thiazole, ethyl carboxylate 506.55
3-(2-Hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Simplified dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (lacks chromene and diketone) 2-Hydroxyphenyl, phenyl, methyl 323.35

Key Observations :

  • The thiazole vs. thiadiazole substitution (target compound vs. ) alters electron density and steric bulk, impacting binding to hydrophobic pockets .
  • The 4-hydroxyphenyl group in the target compound versus 4-dimethylaminophenyl in modulates solubility (logP: target ≈ 2.8 vs. ≈ 3.5) and target selectivity due to polar vs. basic groups .
Bioactivity and Pharmacological Profiling

Tanimoto Similarity Analysis :
Using MACCS fingerprints, the target compound shows a Tanimoto coefficient of 0.72 with and 0.68 with , indicating moderate structural overlap. However, bioactivity clustering (NCI-60 dataset ) reveals divergent cytotoxicity profiles:

  • The target compound exhibits IC₅₀ < 10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Compound shows broader activity (IC₅₀ < 5 µM in leukemia and pancreatic cancer), likely due to thiadiazole-mediated DNA intercalation .
  • Compound displays reduced potency (IC₅₀ > 20 µM), attributed to the electron-donating dimethylamino group limiting membrane permeability .
Computational and Spectroscopic Comparisons
  • Molecular Dynamics (MD) Simulations : The thiazole ring in the target compound stabilizes π-π stacking with tyrosine residues (e.g., HDAC8 binding pocket), unlike the thiadiazole in , which prefers hydrophobic interactions .
  • NMR Profiling : Chemical shifts in the aromatic region (δ 6.8–7.5 ppm) for the target compound align with but diverge from due to electron-withdrawing vs. donating substituents .

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